Hemiacetylcarnitinium

Description

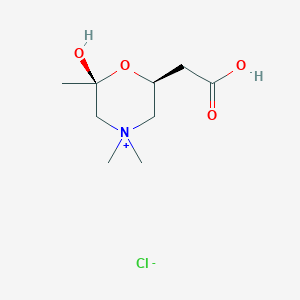

Structure

3D Structure of Parent

Properties

CAS No. |

104928-58-7 |

|---|---|

Molecular Formula |

C9H18ClNO4 |

Molecular Weight |

239.69 g/mol |

IUPAC Name |

2-[(2S,6S)-6-hydroxy-4,4,6-trimethylmorpholin-4-ium-2-yl]acetic acid;chloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(13)6-10(2,3)5-7(14-9)4-8(11)12;/h7,13H,4-6H2,1-3H3;1H/t7-,9-;/m0./s1 |

InChI Key |

ZDNWCPDGSHXFCB-KUSKTZOESA-N |

SMILES |

CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |

Isomeric SMILES |

C[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Cl-] |

Canonical SMILES |

CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |

Synonyms |

6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride hemiacetylcarnitinium |

Origin of Product |

United States |

Molecular Characterization and Structural Principles of Hemiacetylcarnitinium

Precise Chemical Nomenclature and Stereochemical Aspects

The specific stereoisomer of Hemiacetylcarnitinium that acts as a potent inhibitor possesses a defined chemical structure and nomenclature, reflecting its distinct spatial arrangement of atoms.

(2S,6R:2R,6S)-6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium Chloride

The systematic name for this compound is (2S,6R:2R,6S)-6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride. This nomenclature precisely describes the molecular architecture, including the stereochemistry at its chiral centers. The morpholinium core, a six-membered ring containing both oxygen and nitrogen atoms, is substituted with a carboxymethyl group, a hydroxyl group, and three methyl groups at specific positions. The chloride ion acts as the counter-ion to the positively charged nitrogen atom in the morpholinium ring.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C10H20NO4+ |

| Charge | 1+ |

| Associated Anion | Chloride (Cl-) |

Chirality of the Hemiketal Carbon and Stereoisomeric Considerations

A critical feature of this compound is the presence of a chiral hemiketal carbon. researchgate.net Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org The hemiketal carbon in this compound is bonded to four different groups, making it a stereocenter. This gives rise to the possibility of different stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms.

The specific designation (2S,6R:2R,6S) indicates a racemic mixture of two enantiomers. Enantiomers are stereoisomers that are mirror images of each other. In this case, the mixture contains both the (2S,6R) and the (2R,6S) forms. It has been suggested that one of these enantiomers likely possesses the same relative configuration as the proposed tetrahedral intermediate in the enzymatic reaction. researchgate.net

Structural Analogy to Enzymatic Reaction Intermediates

By mimicking this intermediate state, this compound can bind to the active site of the enzyme without undergoing a chemical reaction. This makes it a potent competitive inhibitor. The study of such reaction intermediate analogues provides a powerful tool for elucidating the mechanisms of enzyme catalysis. researchgate.netaminer.org The stable nature of this compound allows researchers to investigate the binding interactions and the geometry of the enzyme's active site, which would otherwise be difficult to observe with the transient, true intermediate.

Mechanism of Carnitine Acyltransferase Inhibition by Hemiacetylcarnitinium

Competitive Inhibition Kinetics and Associated Parameters

Hemiacetylcarnitinium acts as a competitive inhibitor of carnitine acetyltransferase. This mode of inhibition signifies that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. The effectiveness of this inhibition varies across different biological systems, as demonstrated by the differing inhibition constants (Ki).

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates stronger binding and more potent inhibition. Studies have determined the Ki values for this compound in carnitine acetyltransferase isolated from different tissues. For the enzyme sourced from pigeon breast muscle, this compound exhibits a relatively potent inhibitory effect with a Ki of 0.89 mM. In contrast, its inhibition of the crude carnitine acetyltransferase from rat liver is less potent, with a determined Ki value of 4.72 mM.

Inhibition Constants (Ki) of this compound for Carnitine Acetyltransferase

| Biological Source | Ki Value (mM) |

| Pigeon Breast Muscle | 0.89 |

| Rat Liver (crude) | 4.72 |

Function as a Tetrahedral Intermediate Analogue for Acetyl Transfer

Beyond its role as a competitive inhibitor, the molecular structure of this compound is pivotal to its function as a tool for studying the enzymatic reaction itself. It is recognized as a reaction intermediate analogue, specifically mimicking the proposed tetrahedral intermediate formed during the acetyl transfer process.

The catalytic action of carnitine acetyltransferase involves the transfer of an acetyl group between L-carnitine and coenzyme A (CoA). This reaction is believed to proceed through a high-energy, unstable tetrahedral intermediate. This compound is a stable compound that structurally resembles this transient state. Its stable structure allows it to bind tightly to the enzyme's active site, effectively "freezing" the enzyme in a state that is representative of its catalytic transition phase. The chirality of the hemiketal carbon in this compound further suggests that one of its enantiomers likely possesses the same relative configuration as the proposed natural tetrahedral intermediate.

By acting as a stable mimic of the transition state, this compound serves as a powerful probe for investigating the three-dimensional structure of the carnitine acetyltransferase active site. The study of how this analogue binds provides valuable insights into the specific amino acid residues involved in substrate binding and catalysis. The tight binding of this analogue helps to map the topography of the active site, revealing the precise orientation required for the substrates—acetylcarnitine and coenzyme A—to react. This information is crucial for understanding the enzyme's catalytic mechanism, including how it stabilizes the high-energy tetrahedral intermediate to facilitate the rapid transfer of the acetyl group.

Enzymatic Targets and Specificity Profile of Hemiacetylcarnitinium

Carnitine Acetyltransferase (CAT) as a Primary Target

Hemiacetylcarnitinium acts as a potent and competitive inhibitor of Carnitine Acetyltransferase (CAT) nih.gov. CAT is a key enzyme in the carnitine acyltransferase family, which is responsible for the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine proteopedia.org. This function is crucial for cellular energy metabolism, particularly in the transport of fatty acids for β-oxidation proteopedia.org. By mimicking the tetrahedral intermediate formed during the acetyl transfer between acetylcarnitine and CoASH, this compound effectively blocks the active site of CAT nih.gov.

The inhibitory potency of this compound on CAT has been shown to vary between different species and tissues. For instance, it is a relatively potent competitive inhibitor of CAT from pigeon breast muscle, with a reported Ki (inhibition constant) of 0.89 mM nih.gov. In contrast, its inhibitory effect on crude rat liver CAT is less pronounced, with a Ki of 4.72 mM nih.gov. This variation suggests differences in the enzyme's active site structure or accessibility across species and tissue types.

Below is an interactive data table summarizing the species-specific and tissue-specific inhibition of Carnitine Acetyltransferase by this compound.

| Species | Tissue | Enzyme | Inhibitor | Ki (mM) | Inhibition Type |

| Pigeon | Breast Muscle | Carnitine Acetyltransferase (CAT) | This compound | 0.89 | Competitive |

| Rat | Liver | Carnitine Acetyltransferase (CAT) | This compound | 4.72 | Competitive |

Carnitine Acetyltransferase plays a critical role in the metabolism of short-chain acyl groups. It facilitates the transfer of these groups, which are typically six carbons or less in length, from acyl-CoA thioesters to carnitine, forming the corresponding acylcarnitines nih.gov. This process is vital for several cellular functions, including:

Buffering the Acyl-CoA Pool: CAT helps to maintain the ratio of free CoA to acyl-CoA, which is essential for the continued operation of metabolic pathways like the Krebs cycle and fatty acid oxidation nih.gov.

Transport of Acyl Groups: It enables the transport of short-chain acyl groups across mitochondrial membranes, allowing for their use in different cellular compartments scbt.com.

Detoxification: Under conditions where poorly metabolized acyl-CoAs might accumulate to toxic levels, CAT can convert them to acylcarnitines, which can be more readily removed from the cell nih.gov.

The inhibition of CAT by compounds like this compound can therefore have significant effects on cellular metabolism, particularly in tissues with high energy demands such as the heart and skeletal muscle scbt.com.

Discriminatory Activity: Lack of Inhibition or Substrate Capability for Carnitine Palmitoyltransferase (CPT)

A key feature of this compound is its high specificity for CAT. It does not act as an inhibitor or an effective substrate for purified rat liver Carnitine Palmitoyltransferase (CPT) nih.gov. This discriminatory activity is significant because CPT is responsible for the transport of long-chain fatty acids into the mitochondria for oxidation, a critical step in energy production. The lack of effect on CPT indicates that this compound's inhibitory action is specific to short-chain acylcarnitine metabolism.

The specificity of this compound for CAT over CPT can be attributed to differences in the binding domains and kinetic mechanisms of these two enzymes. Although both are part of the carnitine acyltransferase family and share a conserved catalytic domain, their substrate specificity is determined by variations in their active sites proteopedia.org.

Binding Domains: The active site of CAT is tailored to accommodate short-chain acyl groups, whereas the active site of CPT is larger and has a higher affinity for long-chain fatty acyl groups. The structure of this compound, being an analogue of an acetyl-group intermediate, fits well into the active site of CAT but not CPT.

Kinetic Mechanisms: The catalytic mechanism for both enzymes involves the formation of a tetrahedral intermediate. However, the specific amino acid residues involved in substrate binding and catalysis can differ, leading to variations in their affinity for different ligands.

Comparative Studies with Other Carnitine Acyltransferases (e.g., Carnitine Octanoyltransferase, CPT-II)

The carnitine acyltransferase family also includes other enzymes such as Carnitine Octanoyltransferase (CROT) and Carnitine Palmitoyltransferase II (CPT-II), each with distinct substrate specificities and cellular localizations proteopedia.org.

Carnitine Octanoyltransferase (CROT): This enzyme is primarily located in peroxisomes and is most active with medium-chain fatty acyl-CoAs nih.gov. Studies on the effects of this compound on CROT are limited, but given its specificity for the short-chain acetyl group, significant inhibition would be unexpected.

Carnitine Palmitoyltransferase II (CPT-II): Located on the inner mitochondrial membrane, CPT-II is responsible for converting long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix wikipedia.org. As with CPT-I, this compound does not inhibit CPT-II, further highlighting its specificity for short-chain acylcarnitine metabolism.

The selective inhibition of CAT by this compound, without affecting CPT-I, CPT-II, or likely CROT, makes it a precise tool for investigating the specific roles of short-chain acylcarnitine metabolism in various physiological and pathological states.

Biochemical and Cellular Consequences of Carnitine Acetyltransferase Modulation by Hemiacetylcarnitinium

Influence on Intracellular Acyl-CoA/CoA Ratios

Carnitine acetyltransferase (CAT) plays a pivotal role in maintaining the balance between free coenzyme A (CoA) and its acylated forms (acyl-CoAs) within the cell. This equilibrium, represented by the acyl-CoA/CoA ratio, is a critical determinant of metabolic function. The enzyme facilitates the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine. This reaction is crucial for buffering the mitochondrial acetyl-CoA pool, which can become overwhelmed during high rates of substrate oxidation.

By competitively inhibiting CAT, Hemiacetylcarnitinium disrupts this buffering mechanism. Inhibition of CAT leads to an accumulation of acetyl-CoA and other short-chain acyl-CoAs that would otherwise be converted to their respective acylcarnitines for transport or clearance. Consequently, the intracellular pool of free CoASH diminishes as it becomes sequestered in the form of acyl-CoA esters. This shift results in an elevated acyl-CoA/CoA ratio, a condition that has significant ramifications for various metabolic processes. A high acyl-CoA/CoA ratio is known to inhibit several key enzymes, including those involved in the tricarboxylic acid (TCA) cycle and fatty acid oxidation, thereby altering the cell's energy metabolism landscape. The carnitine system, modulated by CAT, is essential for transferring activated acyl moieties between cellular compartments and for the control of CoA ester concentrations, which have a high metabolic and signaling impact nih.gov.

Impact on Specific Metabolic Fluxes

The alteration of the intracellular acyl-CoA/CoA ratio by this compound directly impacts the flux through major metabolic pathways, most notably pyruvate (B1213749) oxidation.

Alterations in Pyruvate Oxidation in Isolated Cellular Systems

The pyruvate dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the TCA cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is highly sensitive to the intramitochondrial acetyl-CoA/CoA ratio. An increase in this ratio, as induced by the inhibition of CAT with this compound, leads to product inhibition of PDC. This feedback inhibition slows the rate of pyruvate oxidation, thereby reducing the influx of acetyl-CoA into the TCA cycle from glucose-derived pyruvate.

Studies have demonstrated that inhibiting CAT can lead to a shift in cellular energy metabolism. By impeding the clearance of acetyl-CoA via acetylcarnitine formation, CAT inhibitors can alter the balance between glucose and fatty acid utilization, often promoting glycolysis and glucose oxidation over fatty acid catabolism scbt.com. This shift is a direct consequence of the allosteric regulation of PDC by the altered acyl-CoA/CoA balance.

Reversal of Metabolite-Induced Inhibition of Pyruvate Oxidation

In certain metabolic states, the accumulation of specific metabolites can inhibit pyruvate oxidation. For instance, the accumulation of propionyl-CoA, derived from the metabolism of odd-chain fatty acids and certain amino acids, can inhibit PDC. L-carnitine can typically alleviate this inhibition by facilitating the conversion of propionyl-CoA to propionylcarnitine, a reaction catalyzed by CAT. This process frees up CoA and reduces the inhibitory pressure on PDC.

Research using the CAT inhibitor acetyl-DL-aminocarnitine has shown that the inhibition of CAT activity abolishes the restorative effect of carnitine on pyruvate oxidation in the presence of inhibitory metabolites like propionate (B1217596) nih.gov. In isolated rat hepatocytes, propionate was found to inhibit pyruvate oxidation, and this inhibition was partially reversed by the addition of carnitine nih.gov. However, when a CAT inhibitor was introduced, the stimulatory effect of carnitine was nullified nih.gov. This demonstrates the critical role of CAT in detoxifying inhibitory acyl-CoAs and maintaining metabolic flux through pyruvate oxidation. This compound, as a potent CAT inhibitor, is expected to have a similar effect, preventing the carnitine-mediated reversal of metabolite-induced inhibition of pyruvate oxidation.

The table below illustrates the effect of a CAT inhibitor on carnitine-mediated reversal of propionate-induced inhibition of pyruvate oxidation in isolated hepatocytes, based on findings from analogous studies.

| Condition | Pyruvate Oxidation Rate (nmol/mg protein/hr) | Percentage of Control |

| Control (Pyruvate alone) | 100 | 100% |

| Pyruvate + Propionate | 40 | 40% |

| Pyruvate + Propionate + Carnitine | 75 | 75% |

| Pyruvate + Propionate + Carnitine + CAT Inhibitor | 42 | 42% |

This table is representative of data from studies on CAT inhibition and is intended for illustrative purposes.

Utility in Investigating Acyl-CoA Homeostasis and Detoxification Mechanisms

The ability of this compound to specifically inhibit CAT makes it a valuable research tool for probing the mechanisms of acyl-CoA homeostasis and cellular detoxification. By modulating the activity of this single enzyme, researchers can induce controlled perturbations in the acyl-CoA pool and observe the downstream consequences.

This approach allows for the detailed study of:

The role of CAT in different tissues: The metabolic significance of CAT can vary between tissues with different energy demands, such as the heart, liver, and skeletal muscle. Using this compound, the specific contributions of CAT to the metabolic phenotype of each tissue can be elucidated.

Cellular responses to acyl-CoA accumulation: The buildup of acyl-CoAs is a hallmark of several metabolic diseases. This compound can be used to model this condition in a controlled manner, enabling the study of cellular stress responses, signaling pathways activated by acyl-CoA accumulation, and potential therapeutic interventions.

Detoxification pathways: The formation of acylcarnitines is a recognized detoxification pathway for the removal of excess or potentially toxic acyl groups. By blocking this pathway with this compound, the relative importance of this and other detoxification mechanisms can be assessed. Studies have highlighted that the protection of free CoA pools in disease states is achieved by the excretion of acyl-carnitine nih.gov.

Synthetic Strategies for Acetyl-L-carnitine and Related Analogs

The ability to synthesize Acetyl-L-carnitine and its analogs, including radiolabeled versions, is fundamental for research into its physiological roles.

The enantioselective synthesis of Acetyl-L-carnitine hydrochloride is a key process for producing the biologically active L-isomer. One effective method involves the asymmetric reduction of a precursor molecule to establish the correct stereochemistry. researchgate.net

A common synthetic pathway can be summarized as follows:

Asymmetric Reduction: The process begins with the asymmetric reduction of ethyl γ-chloroacetoacetate. This reaction is catalyzed by chiral oxazaborolidines to enantioselectively produce ethyl (R)-3-hydroxy-4-chlorobutyrate with high enantiomeric excess (ee). researchgate.net

Another patented method for preparing L-carnitine or Acetyl-L-carnitine hydrochloride starts from racemic epichlorohydrin. google.com This process involves several key transformations:

Synthesis of racemic 4-chloro-3-hydroxybutyronitrile from epichlorohydrin. google.com

Conversion to racemic 4-chloro-3-hydroxy butyric acid alkyl ester. google.com

Enzymatic stereoselective hydrolysis to isolate the desired (R)-4-chloro-3-hydroxy butyric acid alkyl ester. google.com

Final conversion to Acetyl-L-carnitine hydrochloride using established methods. google.com

These protocols highlight the importance of stereoselective reactions to ensure the production of the specific L-enantiomer of acetylcarnitine.

Radiolabeled compounds are indispensable tools for in vivo tracking and metabolic studies, particularly in techniques like Positron Emission Tomography (PET). longdom.org The synthesis of radiolabeled Acetyl-L-carnitine allows for non-invasive study of its biodistribution and kinetics. nih.gov

An established method for producing ¹¹C-labeled Acetyl-L-carnitine involves an enzyme-catalyzed reaction:

Precursor Synthesis: The synthesis starts with ¹¹C-labeled acetate, such as [1-¹¹C]acetate or [2-¹¹C]acetate. nih.gov

Enzymatic Conversion: The key step uses the enzyme carnitine acetyltransferase to catalyze the transfer of the ¹¹C-labeled acetyl group from acetyl-CoA to L-carnitine. nih.gov This enzymatic approach ensures the correct stereochemistry of the final product.

Yield and Time: This method can produce O-[1-¹¹C]acetyl-L-carnitine and O-[2-¹¹C]acetyl-L-carnitine in high decay-corrected radiochemical yields of 70-80%, with a total synthesis time of approximately 45 minutes. nih.gov

Additionally, L-[methyl-¹¹C]carnitine can be synthesized via N-methylation using [¹¹C]methyl iodide, providing another avenue for creating tracers to study carnitine metabolism. nih.gov The principles of radiolabeling rely on incorporating an unstable radioactive isotope into a molecule, which then emits radiation that can be detected and tracked. longdom.org

Structural Elucidation and Characterization Techniques of Associated Enzymes

Understanding the function of enzymes that interact with Acetyl-L-carnitine, such as carnitine acetyltransferase (CRAT), requires detailed knowledge of their three-dimensional structure and dynamic behavior.

X-ray crystallography is a powerful technique for determining the precise atomic structure of proteins. The crystal structure of human carnitine acetyltransferase has been resolved to a high resolution of 1.6 Å (angstroms). nih.govresearchgate.net

This structural analysis revealed that the enzyme is a monomeric protein composed of two domains (N-domain and C-domain) of roughly equal size. nih.gov Despite low sequence identity between the domains, they share a similar peptide backbone fold. wikipedia.org This two-domain arrangement creates a narrow tunnel that forms the active site at the interface between them. nih.govresearchgate.net

| Structural Feature | Description |

| Resolution | 1.6 Å |

| Overall Structure | Monomeric protein with two domains (N and C) |

| Secondary Structure | Comprises 20 α-helices and 16 β-strands |

| Active Site Location | At the interface between the N and C domains, within a central tunnel |

This table summarizes key findings from the X-ray crystallographic studies of human carnitine acetyltransferase. nih.govresearchgate.netwikipedia.org

Detailed analysis of the crystal structure of carnitine acetyltransferase provides profound insights into its catalytic mechanism. nih.gov The active site is located deep within the enzyme at the interface of the two domains. nih.govproteopedia.org

Substrate Binding: The substrates, carnitine and Coenzyme A (CoA), bind in distinct channels on opposite sides of the catalytic residue. nih.gov The carnitine binding site is formed by residues from both the N and C domains, and it positions the hydroxyl group of carnitine for the reaction. proteopedia.org The CoA molecule binds in a linear conformation within its channel. wikipedia.org

Catalytic Residues: The key catalytic residue is Histidine 343 (His343). wikipedia.orgnih.gov This residue acts as a general base, deprotonating the 3'-hydroxyl group of carnitine, which then attacks the acetyl group of acetyl-CoA in a direct transfer reaction. wikipedia.org The structure suggests that the substrate carnitine itself helps to stabilize the oxyanion intermediate formed during the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution, which more closely mimics their native physiological environment. utoronto.ca While X-ray crystallography provides a static, high-resolution snapshot of a protein, NMR can reveal information about its conformational flexibility and movements over a wide range of timescales. utoronto.ca

For an enzyme like carnitine acetyltransferase, NMR studies could provide insights into:

Conformational Changes: How the enzyme's structure changes upon binding to its substrates, carnitine and CoA.

Protein Dynamics: The motion of specific amino acid residues within the active site and other regions, which can be critical for catalytic activity.

Ligand Binding: Characterizing the binding interactions between the enzyme and its substrates or potential inhibitors at the atomic level.

NMR techniques have been successfully applied to study related systems, such as the interaction between acylcarnitines and the mitochondrial carnitine/acylcarnitine carrier (CAC), revealing specific residues involved in substrate recognition. nih.gov Furthermore, ¹H NMR analysis with chiral shift reagents is a powerful method for determining the enantiomeric purity of Acetyl-L-carnitine itself. nih.govresearchgate.net

Biochemical and Enzymatic Assay Techniques

In Vitro Enzyme Activity Assays using Purified or Crude Enzyme Preparations

In vitro enzyme activity assays are fundamental to characterizing the inhibitory effects of this compound on carnitine acetyltransferase (CAT). These assays typically monitor the enzyme-catalyzed reaction in a controlled environment, allowing for the determination of kinetic parameters such as the inhibition constant (Ki).

This compound has been identified as a potent competitive inhibitor of CAT from various sources. Early studies utilized crude enzyme preparations from rat liver to demonstrate this inhibitory activity nih.gov. The use of crude preparations can provide a more physiologically relevant context, as the enzyme is studied in the presence of other cellular components. However, for precise kinetic characterization, purified enzymes are often preferred.

One common method for assaying CAT activity is a continuous spectrophotometric rate determination. This assay measures the formation of acetyl-CoA from acetyl-L-carnitine and Coenzyme A (CoA) by monitoring the increase in absorbance at 233 nm, which corresponds to the formation of the thioester bond in acetyl-CoA sigmaaldrich.com.

Table 1: Inhibition of Carnitine Acetyltransferase by this compound

| Enzyme Source | Enzyme Preparation | Inhibition Constant (Ki) |

|---|---|---|

| Pigeon Breast Muscle | Purified | 0.89 mM nih.gov |

| Rat Liver | Crude | 4.72 mM nih.gov |

This table summarizes the reported inhibition constants (Ki) of this compound for carnitine acetyltransferase from different biological sources and preparations.

The data clearly indicates that this compound is a strong competitive inhibitor of CAT, with its potency varying depending on the source of the enzyme. The competitive nature of the inhibition suggests that this compound binds to the active site of the enzyme, likely mimicking the transition state of the natural reaction nih.gov.

Investigations in Subcellular Fractions and Isolated Organelles (e.g., Hepatic Mitochondria)

To understand the effect of this compound in a more complex biological context, researchers have utilized subcellular fractions, particularly isolated hepatic mitochondria. These studies are crucial for assessing the compound's impact on mitochondrial function and metabolism.

Investigations have shown that this compound does not inhibit state 3 (ADP-stimulated) oxygen consumption in isolated hepatic mitochondria when using palmitoyl-CoA or palmitoylcarnitine (B157527) as substrates nih.gov. This finding is significant as it suggests that this compound does not interfere with the mitochondrial respiratory chain or the process of oxidative phosphorylation. Furthermore, it was observed that this compound is not an inhibitor of carnitine palmitoyltransferase (CPT), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation nih.gov.

These results from studies with isolated mitochondria help to delineate the specific target of this compound, indicating that its inhibitory action is selective for carnitine acetyltransferase and does not extend to other key components of mitochondrial fatty acid metabolism.

Cell-Based Metabolic Perturbation Studies (e.g., Isolated Hepatocytes)

Interestingly, studies on isolated rat hepatocytes have shown that this compound, despite being a potent inhibitor of CAT in broken cell systems, did not inhibit propionylcarnitine formation from propionate nih.gov. This suggests that under the conditions tested, this compound may not effectively penetrate the hepatocyte cell membrane to reach its intracellular target, or that other cellular factors may influence its activity. This discrepancy highlights the importance of progressing from in vitro enzyme assays to more complex cellular models to understand the true pharmacological potential of a compound.

In contrast, another CAT inhibitor, acetyl-DL-aminocarnitine, did inhibit propionylcarnitine accumulation in isolated hepatocytes, demonstrating its ability to enter the cells and interact with the enzyme nih.gov. These findings underscore the critical role of cellular uptake in determining the efficacy of enzyme inhibitors in a physiological setting.

Hemiacetylcarnitinium As a Foundational Tool in Metabolic Pathway Dissection

Deciphering the Physiological Role of Carnitine Acetyltransferase in Specific Metabolic Contexts

Carnitine Acetyltransferase (CrAT) is a crucial mitochondrial enzyme that facilitates the reversible transfer of acetyl groups between Coenzyme A (CoA) and carnitine. proteopedia.org This function is central to cellular energy homeostasis, particularly in buffering the mitochondrial acetyl-CoA pool. nih.gov During periods of high energy demand, such as exercise, CrAT helps manage the flux of acetyl groups, which are the universal catabolic intermediates that fuel the tricarboxylic acid (TCA) cycle for ATP production. nih.gov

Hemiacetylcarnitinium serves as an invaluable tool for elucidating these roles. It acts as a potent competitive inhibitor of CrAT. nih.gov By inhibiting CrAT, researchers can observe the metabolic consequences and thereby infer the enzyme's function in specific physiological states. For instance, studies using inhibitors can help demonstrate how CrAT activity is essential for mitigating metabolic inertia and muscle fatigue during intense physical activity. nih.gov

As a reaction intermediate analogue of the proposed tetrahedral intermediate in the acetyl transfer reaction, this compound provides insight into the enzyme's active site and catalytic mechanism. nih.gov Its inhibitory effect has been quantified in various tissues, highlighting its utility in dissecting the tissue-specific functions of CrAT.

Table 1: Inhibitory Potency of this compound on Carnitine Acetyltransferase (CAT/CrAT)

| Enzyme Source | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| Pigeon Breast Muscle CAT | 0.89 mM | Competitive |

| Rat Liver CAT (crude) | 4.72 mM | Competitive |

This table summarizes the reported inhibitory constants (Ki) of this compound against Carnitine Acetyltransferase from different biological sources, demonstrating its role as a competitive inhibitor. nih.gov

Differentiation of Functional Roles Among Carnitine Acyltransferase Isoforms and Subfamilies

The carnitine acyltransferase family of enzymes is broad, encompassing several isoforms with varying substrate specificities and cellular locations. proteopedia.org These enzymes are generally categorized based on the length of the fatty acyl chains they process:

Carnitine Acetyltransferases (CrATs): Specialize in short-chain acyl groups.

Carnitine Octanoyltransferases (COTs): Prefer medium-chain acyl groups.

Carnitine Palmitoyltransferases (CPTs): Act on long-chain acyl groups. proteopedia.orgnih.gov

A significant challenge in metabolic research is to distinguish the specific physiological roles of these different isoforms, as they can have overlapping functions. This compound's high degree of selectivity makes it an exceptional tool for this purpose. Research has demonstrated that while it is a potent inhibitor of CrAT, it is not an effective inhibitor or substrate for Carnitine Palmitoyltransferase (CPT). nih.gov

This selectivity allows researchers to specifically block the activity of CrAT without significantly affecting the CPT-mediated long-chain fatty acid metabolism. nih.gov For example, experiments have shown that this compound does not inhibit oxygen consumption in isolated mitochondria when long-chain fatty acids like palmitoylcarnitine (B157527) are used as substrates, confirming its lack of effect on the CPT system. nih.gov This makes it possible to isolate and study the unique contributions of short-chain acetyl group metabolism managed by CrAT, distinct from the long-chain fatty acid oxidation pathways managed by CPTs.

Table 2: Substrate Specificity of this compound

| Enzyme | Subfamily | Effect of this compound |

|---|---|---|

| Carnitine Acetyltransferase (CrAT/CAT) | Short-chain Acyltransferase | Potent Competitive Inhibitor |

| Carnitine Palmitoyltransferase (CPT) | Long-chain Acyltransferase | Not an inhibitor or effective substrate |

This table illustrates the differential effect of this compound on various carnitine acyltransferase subfamilies, highlighting its utility in distinguishing their respective functions. nih.gov

Contributions to the Understanding of Carnitine Shuttle System Regulation

The carnitine shuttle system is a fundamental metabolic pathway responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production. mhmedical.comtaylorandfrancis.comresearchgate.net This system involves a coordinated series of steps catalyzed by CPT1 on the outer mitochondrial membrane, Carnitine-Acylcarnitine Translocase (CACT) in the inner membrane, and CPT2 in the mitochondrial matrix. mhmedical.comyoutube.com

By using this compound to inhibit CrAT, researchers can investigate how disruptions in short-chain acyl-group metabolism impact the efficiency and regulation of the long-chain fatty acid shuttle. For example, inhibiting CrAT could lead to an accumulation of acetyl-CoA, potentially altering the free CoA pool and indirectly affecting the activity of CPT2 and the rate of β-oxidation. This allows for a more nuanced understanding of the metabolic crosstalk between carbohydrate (which produces acetyl-CoA) and long-chain fatty acid metabolism, and how CrAT acts as a key node in this integration. The selective inhibition by this compound helps parse the specific regulatory influence of CrAT on the carnitine shuttle, independent of direct effects on the CPT enzymes themselves.

Future Directions in Hemiacetylcarnitinium Research

Advanced Studies on Stereospecificity and Enantiomeric Activity in Enzyme Interactions

Hemiacetylcarnitinium is characterized by a chiral hemiketal carbon, which results in the existence of different stereoisomers. The initial research into this compound suggested that one of its enantiomers likely possesses the same relative configuration as the proposed tetrahedral intermediate in the acetyl transfer reaction catalyzed by carnitine acetyltransferase nactem.ac.uk. This hypothesis underscores the need for advanced studies to resolve and characterize the individual enantiomers of this compound.

Future research should focus on the stereospecific synthesis of each enantiomer. This would allow for detailed kinetic studies to determine the inhibitory activity (Ki) of each stereoisomer against carnitine acetyltransferase. It is anticipated that one enantiomer will exhibit significantly higher potency, providing a clearer understanding of the three-dimensional structure of the enzyme's active site and the specific molecular interactions required for binding and inhibition. A comparative analysis of the enantiomers' activities would offer invaluable insights into the precise orientation and conformation of the inhibitor within the active site.

Such studies are crucial for elucidating the structure-activity relationship of this compound and for the rational design of more potent and selective inhibitors. Understanding the stereochemical requirements for effective inhibition of carnitine acetyltransferase can guide the development of future therapeutic agents that target this key metabolic enzyme.

Exploration of Potential Novel Enzyme Targets or Broader Modulatory Roles within Metabolic Networks

Current research indicates that this compound is a relatively potent competitive inhibitor of carnitine acetyltransferase, while it does not inhibit carnitine palmitoyltransferase (CPT) nactem.ac.uk. This specificity suggests a well-defined interaction with CAT. However, the full spectrum of its potential enzymatic targets and its broader role within metabolic networks remain largely unexplored. Carnitine acetyltransferase plays a critical role in buffering the mitochondrial acetyl-CoA pool, which is a central hub in cellular metabolism, connecting glycolysis, fatty acid oxidation, and the Krebs cycle.

By inhibiting CAT, this compound has the potential to modulate the acetyl-CoA/CoA ratio, which could have far-reaching effects on various metabolic pathways. Future research should aim to identify other potential enzyme targets of this compound. This could involve screening the compound against a panel of related acyltransferases and other enzymes involved in carnitine and fatty acid metabolism.

Furthermore, investigating the broader metabolic consequences of CAT inhibition by this compound is a key future direction. This could involve metabolomic studies to identify changes in the cellular concentrations of key metabolites following treatment with the compound. Such studies would provide a more comprehensive understanding of its modulatory roles within interconnected metabolic networks and could reveal novel therapeutic applications for conditions characterized by dysregulated energy metabolism.

Design and Synthesis of Next-Generation this compound Analogs for Enhanced Specificity and Potency as Biochemical Probes

The structure of this compound provides an excellent scaffold for the design and synthesis of next-generation analogues with improved biochemical properties. The goal of such synthetic efforts would be to create compounds with enhanced specificity and potency for carnitine acetyltransferase, which could serve as highly selective biochemical probes to study the function of this enzyme in various physiological and pathological contexts.

Future design strategies could involve modifications at several key positions of the this compound molecule. For instance, altering the length and branching of the carbon chain could influence the compound's interaction with the enzyme's active site. The introduction of different functional groups could also be explored to enhance binding affinity and selectivity. Computational modeling and molecular docking studies could be employed to predict the binding of designed analogues to the active site of carnitine acetyltransferase, thereby guiding synthetic efforts.

The synthesis of these next-generation analogues would enable a more detailed exploration of the structure-activity relationship of this class of inhibitors. Analogues with increased potency and specificity would be invaluable tools for dissecting the role of carnitine acetyltransferase in cellular energy homeostasis and for validating it as a potential therapeutic target.

| Compound/Analogue | Target Enzyme | Type of Inhibition | Ki (mM) |

| This compound | Pigeon Breast CAT | Competitive | 0.89 nactem.ac.uk |

| This compound | Rat Liver CAT | Competitive | 4.72 nactem.ac.uk |

| This compound | Rat Liver CPT | Not an inhibitor | - |

Integration of this compound Studies with Systems Biology and Multi-Omics Approaches for Comprehensive Metabolic Understanding

To gain a holistic view of the metabolic impact of carnitine acetyltransferase inhibition by this compound, it is essential to integrate future studies with systems biology and multi-omics approaches. These powerful methodologies allow for the simultaneous analysis of multiple layers of biological information, from the genome and transcriptome to the proteome and metabolome, providing a comprehensive picture of cellular responses to a specific perturbation.

A systems biology approach would involve the development of computational models of metabolic networks to simulate the effects of CAT inhibition by this compound. These models could predict changes in metabolic fluxes and identify key nodes in the network that are most affected by the inhibitor.

Q & A

Q. What are the standard synthetic protocols for hemiacetylcarnitinium, and how can its purity and structural integrity be validated?

this compound is synthesized via condensation of sodium norcarnitine with 1-bromo-2-heptadecanone, followed by hydrolysis. Critical steps include stereospecific ring closure to ensure axial hydroxy and equatorial carboxymethyl group configurations . Purity is validated using elemental analysis (e.g., C, H, N percentages) and optical rotation measurements ([α]D values). Structural confirmation requires single-crystal X-ray diffraction to resolve stereochemistry, as shown in Figure 9 of .

Q. How is this compound characterized structurally, and what techniques are essential for confirming its conformation?

Single-crystal X-ray crystallography is the gold standard for resolving its folded conformation, particularly the spatial arrangement of Cl to N backbone atoms (Figure 9 in ). Nuclear magnetic resonance (NMR) spectroscopy, specifically vicinal coupling constant analysis, can supplement crystallographic data to infer conformational dynamics in solution .

Q. What foundational biochemical assays are used to study this compound’s role as a carnitine acyltransferase inhibitor?

Enzymatic inhibition is assessed via kinetic assays (e.g., Lineweaver-Burk plots) using purified rat-liver carnitine palmitoyltransferase (CPT). Substrate competition studies with sulfocarnitine or acetyl-CoA help determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory kinetic data in this compound’s inhibition of carnitine acetyltransferase?

Contradictions in inhibition kinetics (e.g., mixed inhibition patterns) may arise from enzyme isoform variability or pH-dependent conformational changes. To address this:

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics across pH gradients.

- Perform molecular dynamics simulations to model active-site interactions under varying conditions. Cross-validate findings with site-directed mutagenesis of critical residues (e.g., histidine or cysteine) identified via X-ray structures .

Q. What methodologies are recommended for analyzing this compound’s stereospecific synthesis and its impact on enzymatic activity?

Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers to assess synthesis stereospecificity. Enzymatic activity comparisons between (2S,6R)- and racemic forms, using circular dichroism (CD) spectroscopy, can correlate stereochemistry with inhibition efficacy .

Q. How should researchers address discrepancies in reported inhibition constants (Ki) across different carnitine acyltransferases?

Discrepancies may stem from assay conditions (e.g., substrate concentrations, temperature). Standardize protocols using:

- Fixed substrate:inhibitor ratios (e.g., 1:10 to 1:100).

- Pre-incubation times ≥30 minutes to ensure equilibrium.

- Harmonized buffer systems (e.g., Tris-HCl at pH 7.4 vs. phosphate buffers). Report Ki values with error margins from triplicate experiments and statistical validation (e.g., ANOVA) .

Q. What experimental frameworks are suitable for investigating this compound’s role as a reaction-intermediate analogue?

Employ stopped-flow kinetics to capture transient intermediates during catalysis. Pair with isotopic labeling (e.g., ¹³C-acetyl-CoA) and mass spectrometry to trace intermediate stabilization. Compare results with structurally analogous inhibitors (e.g., hemicholinium-3) to isolate specificity .

Methodological Guidance

Q. How can researchers optimize crystallographic studies of this compound derivatives for mechanistic insights?

- Use synchrotron radiation for high-resolution (<1.0 Å) data collection on microcrystals.

- Apply density functional theory (DFT) to refine electron density maps for protonation states.

- Validate models with Rfree values <20% and MolProbity clash scores <5 .

Q. What strategies mitigate surfactant interference in purification of long-chain hemiacylcarnitinium analogues?

- Precipitate derivatives using chilled acetone/ether mixtures.

- Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients.

- Use lyophilization for solvent removal to avoid aggregation .

Data Interpretation & Validation

Q. How should conflicting NMR and X-ray data on conformational flexibility be reconciled?

NMR detects dynamic equilibria in solution, while X-ray captures static conformations. Combine:

- Variable-temperature NMR to probe energy barriers.

- Molecular docking to correlate solution-state conformers with crystallographic poses.

Report discrepancies as evidence of pH- or solvent-dependent polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.